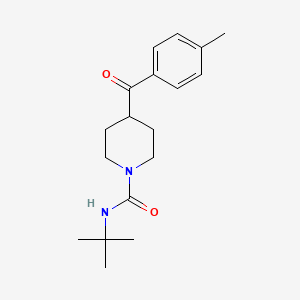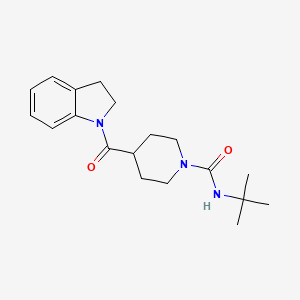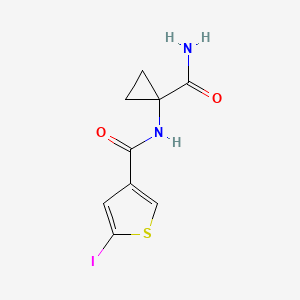![molecular formula C17H22N4O B7142944 4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7142944.png)
4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: A simpler pyridine derivative with similar structural features.
N-(Pyridin-3-ylmethyl)propan-2-amine: Another pyridine derivative with a different substitution pattern.
Uniqueness
4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine is unique due to the presence of both a morpholine moiety and a methyl group on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-6-18-16(9-13)19-10-15-3-4-17(20-11-15)21-7-8-22-14(2)12-21/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECHJNCDFRJREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=C(C=C2)CNC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]acetamide](/img/structure/B7142862.png)
![N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142863.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7142878.png)
![4-(2,4-difluorophenoxy)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide](/img/structure/B7142885.png)


![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea](/img/structure/B7142915.png)
![5-Methyl-4-[[2-(2-propan-2-yloxyphenyl)acetyl]amino]thiophene-2-carboxamide](/img/structure/B7142919.png)

![8-(6-Methoxypyridine-3-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7142926.png)
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide](/img/structure/B7142934.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7142949.png)
![1-[2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one](/img/structure/B7142958.png)
